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Compound of Interest

Compound Name: N-Phenylisonicotinamide

Cat. No.: B188823 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound

N-Phenylisonicotinamide. Due to the limited availability of a comprehensive, published

dataset for this specific molecule, this guide presents predicted spectroscopic values based on

established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and

mass spectrometry (MS). These predictions are grounded in the analysis of the compound's

structural features, including the isonicotinoyl and phenyl moieties. This guide also outlines

generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N-
Phenylisonicotinamide. These values are estimates based on typical chemical shifts and

fragmentation patterns for similar functional groups and structural motifs.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for N-Phenylisonicotinamide
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2', H-6' 8.70 - 8.80 Doublet 5.0 - 6.0

H-3', H-5' 7.80 - 7.90 Doublet 5.0 - 6.0

H-2'', H-6'' 7.60 - 7.70 Doublet 7.5 - 8.5

H-3'', H-5'' 7.30 - 7.40 Triplet 7.5 - 8.5

H-4'' 7.10 - 7.20 Triplet 7.0 - 8.0

NH 9.50 - 10.50 Singlet (broad) -

Note: Predicted values are for a deuterochloroform (CDCl₃) solvent. Chemical shifts are

referenced to tetramethylsilane (TMS) at 0.00 ppm. The NH proton signal may be broad and its

chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for N-Phenylisonicotinamide

Carbon Chemical Shift (δ, ppm)

C=O 164 - 166

C-4' 148 - 150

C-2', C-6' 150 - 152

C-1'' 138 - 140

C-3', C-5' 121 - 123

C-2'', C-6'' 120 - 122

C-3'', C-5'' 128 - 130

C-4'' 124 - 126

Note: Predicted values are for a deuterochloroform (CDCl₃) solvent.
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Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Main IR Absorption Bands for N-Phenylisonicotinamide

Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch 3300 - 3400 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

C=O Stretch (Amide I) 1660 - 1680 Strong

C=C Stretch (Aromatic) 1580 - 1620 Medium-Strong

N-H Bend (Amide II) 1520 - 1550 Medium-Strong

C-N Stretch 1250 - 1350 Medium

Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for N-Phenylisonicotinamide

m/z Ion

198 [M]⁺ (Molecular Ion)

106 [C₇H₅NO]⁺

77 [C₆H₅]⁺

Note: Fragmentation patterns can vary based on the ionization technique used.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific parameters may need to be optimized for the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of N-Phenylisonicotinamide in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b188823?utm_src=pdf-body
https://www.benchchem.com/product/b188823?utm_src=pdf-body
https://www.benchchem.com/product/b188823?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Acquisition:

Use a 400 MHz or higher field NMR spectrometer.

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio (typically 16-64 scans).

Set a spectral width of approximately 12-16 ppm.

Use a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

A higher number of scans will be required compared to ¹H NMR (typically 1024 or more)

due to the low natural abundance of ¹³C.

Set a spectral width of approximately 220-240 ppm.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the spectra to the residual solvent peak or an internal standard (TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (ATR): Place a small amount of the solid N-Phenylisonicotinamide sample

directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide

(KBr) and press into a thin, transparent pellet.

Data Acquisition:

Use a Fourier Transform Infrared (FT-IR) spectrometer.

Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
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Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of N-Phenylisonicotinamide in a suitable

volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition:

Use a mass spectrometer with a suitable ionization source, such as Electrospray

Ionization (ESI) or Electron Impact (EI).

Introduce the sample into the mass spectrometer, for example, via direct infusion or

coupled with a liquid chromatography (LC) system.

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like N-Phenylisonicotinamide.
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Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of N-
Phenylisonicotinamide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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